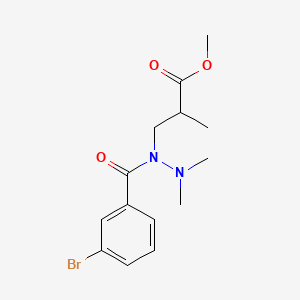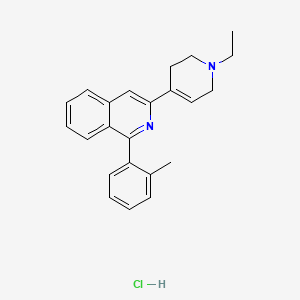
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an isoquinoline core substituted with a 1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl group and a 2-methylphenyl group, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the 1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl group and the 2-methylphenyl group through various substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.
Uniqueness
Isoquinoline, 3-(1-ethyl-1,2,5,6-tetrahydro-4-pyridinyl)-1-(2-methylphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92123-83-6 |
|---|---|
Formule moléculaire |
C23H25ClN2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1-(2-methylphenyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C23H24N2.ClH/c1-3-25-14-12-18(13-15-25)22-16-19-9-5-7-11-21(19)23(24-22)20-10-6-4-8-17(20)2;/h4-12,16H,3,13-15H2,1-2H3;1H |
Clé InChI |
QHKATYSAJKILJW-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


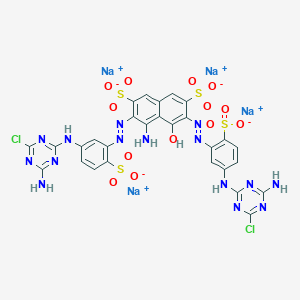
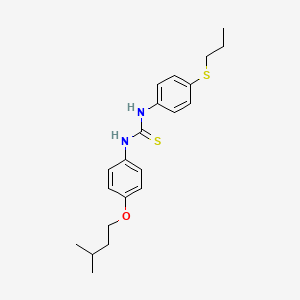
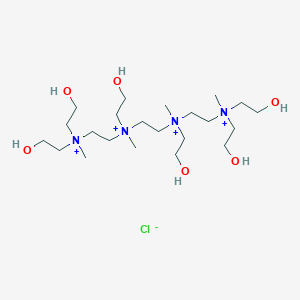
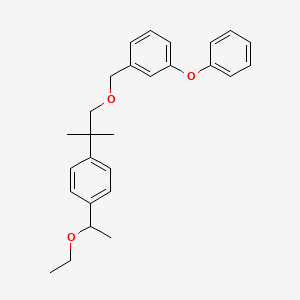
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

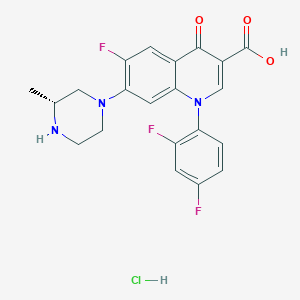
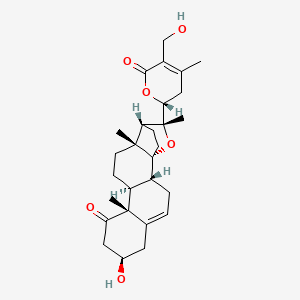
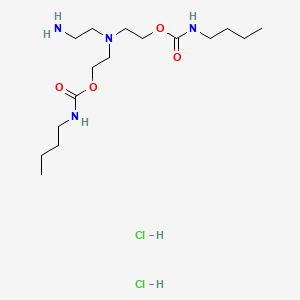
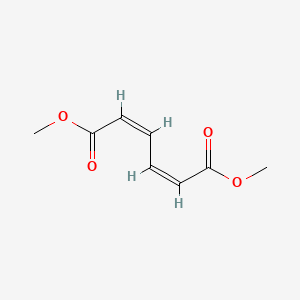


![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
